
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the inhibition of protein kinase CK2, an enzyme that plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide disrupts the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of various proteins that are involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been found to increase the levels of proteins that are involved in apoptosis, including caspase-3 and PARP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. One area of research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, which would make it easier to administer in vivo. Another area of research could focus on developing more selective inhibitors of CK2, which could reduce the toxicity towards normal cells. In addition, further studies could investigate the potential use of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWYCAAORIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304893 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)